molecular formula C9H17Cl B13162427 (4-Chlorobutyl)cyclopentane

(4-Chlorobutyl)cyclopentane

Cat. No.: B13162427
M. Wt: 160.68 g/mol
InChI Key: RAPGTERZFHWBIQ-UHFFFAOYSA-N
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Description

(4-Chlorobutyl)cyclopentane is an organic compound with the molecular formula C9H17Cl It consists of a cyclopentane ring substituted with a 4-chlorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobutyl)cyclopentane typically involves the alkylation of cyclopentane with 4-chlorobutyl chloride. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: 50-80°C

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of cyclopentane and 4-chlorobutyl chloride into the reactor, along with a base. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified using distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobutyl)cyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of 4-hydroxybutylcyclopentane, 4-oxobutylcyclopentane, or 4-carboxybutylcyclopentane.

    Reduction: Formation of butylcyclopentane.

    Substitution: Formation of 4-hydroxybutylcyclopentane, 4-aminobutylcyclopentane, or 4-mercaptobutylcyclopentane.

Scientific Research Applications

(4-Chlorobutyl)cyclopentane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.

    Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of (4-Chlorobutyl)cyclopentane depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Oxidation: The compound undergoes electron transfer reactions, leading to the formation of oxidized products.

    Reduction: The compound accepts electrons from a reducing agent, resulting in the reduction of the chlorobutyl group to a butyl group.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Butylcyclopentane: A cyclopentane ring substituted with a butyl group.

    (4-Bromobutyl)cyclopentane: Similar to (4-Chlorobutyl)cyclopentane but with a bromine atom instead of chlorine.

Uniqueness

This compound is unique due to the presence of the chlorine atom in the 4-chlorobutyl group, which imparts distinct reactivity and chemical properties. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-chlorobutylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPGTERZFHWBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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